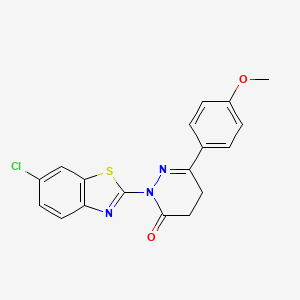
3(2H)-Pyridazinone, 4,5-dihydro-2-(6-chloro-2-benzothiazolyl)-6-(4-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3(2H)-Pyridazinone, 4,5-dihydro-2-(6-chloro-2-benzothiazolyl)-6-(4-methoxyphenyl)- is a heterocyclic compound that belongs to the pyridazinone family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-2-(6-chloro-2-benzothiazolyl)-6-(4-methoxyphenyl)- typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Benzothiazole Group: The benzothiazole moiety can be introduced via nucleophilic substitution reactions using 6-chloro-2-benzothiazolyl chloride and suitable nucleophiles.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using 4-methoxyphenyl halides and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyridazinone core, potentially converting it to dihydropyridazinone derivatives.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic aromatic substitution, particularly at the benzothiazole and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed under appropriate catalytic conditions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydropyridazinone derivatives.
Substitution Products: Various substituted benzothiazole and methoxyphenyl derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
作用机制
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dihydro-2-(6-chloro-2-benzothiazolyl)-6-(4-methoxyphenyl)- is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The benzothiazole and methoxyphenyl groups may enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
3(2H)-Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents.
Benzothiazole Derivatives: Compounds with benzothiazole moieties and varying functional groups.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups and different core structures.
Uniqueness
The uniqueness of 3(2H)-Pyridazinone, 4,5-dihydro-2-(6-chloro-2-benzothiazolyl)-6-(4-methoxyphenyl)- lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
属性
CAS 编号 |
112445-64-4 |
|---|---|
分子式 |
C18H14ClN3O2S |
分子量 |
371.8 g/mol |
IUPAC 名称 |
2-(6-chloro-1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C18H14ClN3O2S/c1-24-13-5-2-11(3-6-13)14-8-9-17(23)22(21-14)18-20-15-7-4-12(19)10-16(15)25-18/h2-7,10H,8-9H2,1H3 |
InChI 键 |
LSWVJNQFLBXJFD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)CC2)C3=NC4=C(S3)C=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


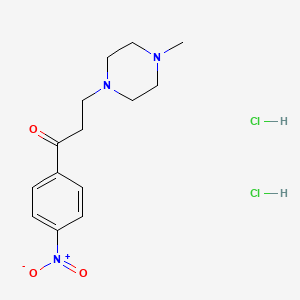
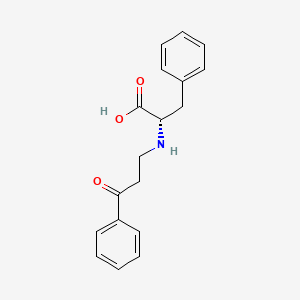
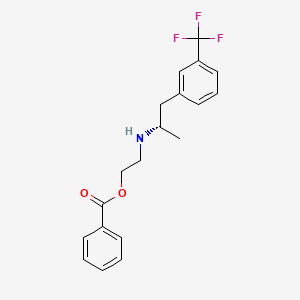
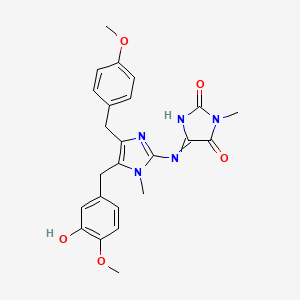
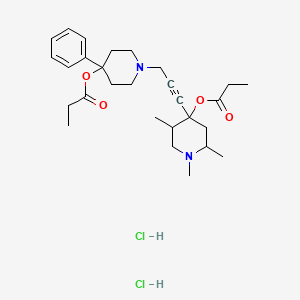
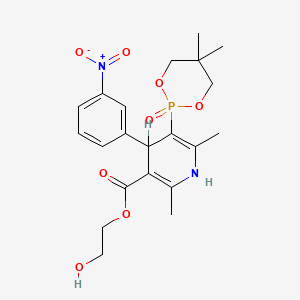

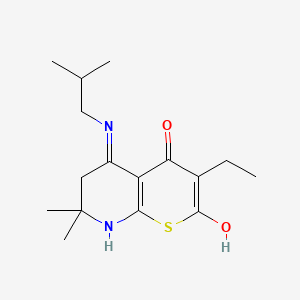
![9-(2-chlorophenyl)-3-methyl-N-(4-phenoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B15187173.png)

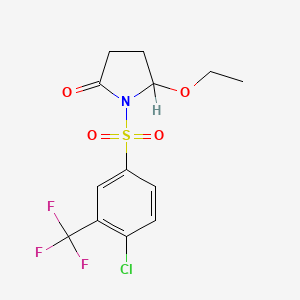
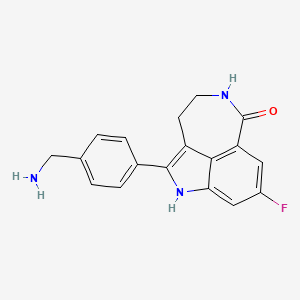
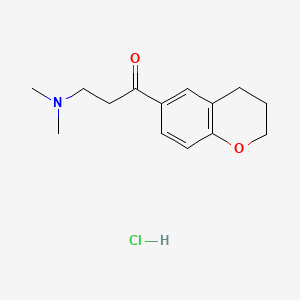
![(5S,5aR,8aR,9R)-5-(4-fluorophenoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B15187206.png)
